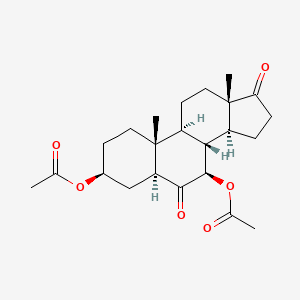![molecular formula C15H18O6S3 B14447116 1,3,5-Tris[(ethenesulfonyl)methyl]benzene CAS No. 76749-45-6](/img/structure/B14447116.png)
1,3,5-Tris[(ethenesulfonyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(ethenesulfonyl)methyl]benzene is a chemical compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[(ethenesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ethenesulfonyl groups can yield corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene involves its interaction with various molecular targets. The ethenesulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenesulfonyl groups.
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
This compound is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and potential applications compared to other trisubstituted benzenes. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
76749-45-6 |
|---|---|
Molekularformel |
C15H18O6S3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1,3,5-tris(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C15H18O6S3/c1-4-22(16,17)10-13-7-14(11-23(18,19)5-2)9-15(8-13)12-24(20,21)6-3/h4-9H,1-3,10-12H2 |
InChI-Schlüssel |
MUPAKLRCEUOTSL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CC1=CC(=CC(=C1)CS(=O)(=O)C=C)CS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


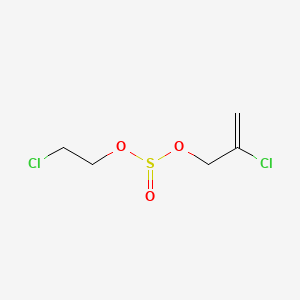

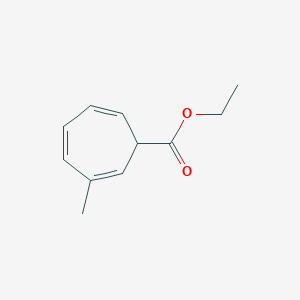
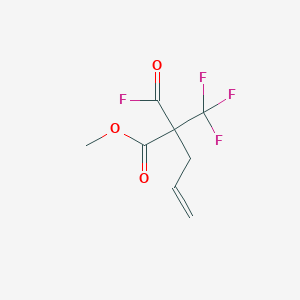

![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
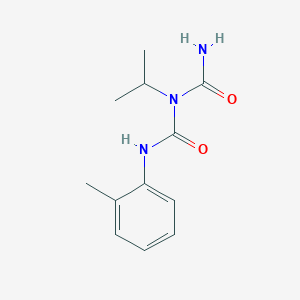
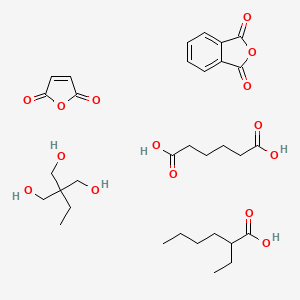
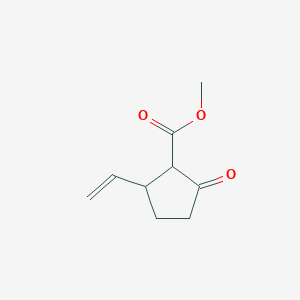
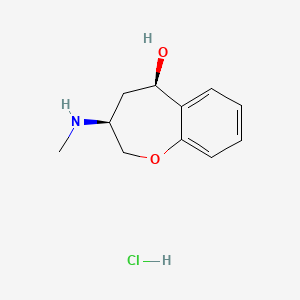
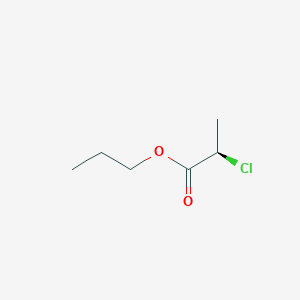
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
